molecular formula C7H6N4O2 B2465270 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid CAS No. 1368221-65-1

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B2465270
CAS No.: 1368221-65-1
M. Wt: 178.151
InChI Key: WNQGKHDKAYETDU-UHFFFAOYSA-N
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Description

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1369271-47-5) is a high-purity chemical building block intended for research applications. This compound features a fused [1,2,4]triazolo[1,5-a]pyridine core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . The scaffold's structural similarity to purines makes it a valuable isosteric replacement in drug design, particularly for targeting enzyme active sites like those in kinases . This specific molecule is functionalized with both an amino group and a carboxylic acid, providing two versatile handles for further synthetic modification to create amides, sulfonamides, or other derivatives for structure-activity relationship (SAR) studies . Compounds based on the [1,2,4]triazolo[1,5-a]pyridine structure have been investigated as inhibitors for various biological targets, including Janus kinases (JAK1/JAK2) , and have shown potential in treating hyperproliferative disorders . Researchers value this scaffold for its favorable ADME-PK properties in drug discovery campaigns . The product requires storage at 2-8°C to ensure stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-9-5-4(6(12)13)2-1-3-11(5)10-7/h1-3H,(H2,8,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQGKHDKAYETDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is typically carried out in dry toluene at 140°C under microwave irradiation .

Another method involves a mechanochemical approach where azinium-N-imines react with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions that can be performed under controlled conditions to ensure high yield and purity. The microwave-mediated synthesis mentioned above is one such method that demonstrates good scalability and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The presence of amino and carboxylic acid groups allows for substitution reactions, where these groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . The compound binds to the active site of the target, inhibiting its activity and thereby modulating the biological pathway involved.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Analogs

  • 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (): Replaces the pyridine ring with pyrimidine, introducing an additional nitrogen atom. Exhibits potent antitumor activity, with compound 5l showing 97.60% growth inhibition against Panc-1 cells . Synthesized via a one-pot Biginelli-like reaction, contrasting with the recyclization methods used for pyridine-based analogs .

Tetrazolo vs. Triazolo Systems

  • Tetrazolo[1,5-a]pyridine-8-carboxylic acid ():
    • Substitutes the triazole ring with tetrazole, altering electronic properties and hydrogen-bonding capacity.
    • Predicted to have distinct pharmacokinetic profiles due to increased polarity .

Substituent Modifications

Carboxylic Acid Derivatives

  • Used in agrochemical research due to trifluoromethyl’s metabolic stability .
  • [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid ():

    • Positional isomer of the target compound; the carboxylic acid at position 7 instead of 8 reduces similarity scores to 0.92 compared to 0.98 for the 8-carboxylic acid isomer .

Halogen and Hydroxyl Substituents

  • Discontinued commercial availability suggests challenges in synthesis or stability .
  • 2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid ():

    • The hydroxyl group enables hydrogen bonding, improving solubility but possibly reducing membrane permeability .

Antitumor Activity

Compound Activity (Cell Line) Key Data Reference
2-Amino-triazolopyrimidine-6-carboxamide Panc-1 (Pancreatic Cancer) 97.60% inhibition at 50 µM
Target Compound (8-carboxylic acid) Not directly reported Inferred potential via structural analogs

Antimicrobial Activity

    Biological Activity

    2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound characterized by a triazole ring fused to a pyridine ring. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of nitrogen atoms within its structure contributes to its reactivity and pharmacological properties.

    The molecular formula of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is C7H6N4O2C_7H_6N_4O_2, with a molecular weight of 178.15 g/mol. Its structure features an amino group and a carboxylic acid, which are critical for its biological activity.

    Biological Activity Overview

    Research indicates that 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid exhibits various biological activities, including:

    • Enzyme Inhibition : It acts as an inhibitor for several enzymes, notably Janus kinases (JAK1 and JAK2), which are implicated in inflammatory and autoimmune diseases.
    • Antiviral Activity : The compound has shown potential against viral infections by disrupting key protein-protein interactions essential for viral replication.
    • Anticancer Properties : Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines.

    The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The amino and carboxylic functional groups facilitate binding to target sites, influencing enzymatic activity and cellular processes.

    Enzyme Inhibition Studies

    A series of studies have evaluated the inhibitory effects of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid on JAK enzymes. The results indicated that the compound could effectively reduce the activity of these enzymes in vitro, with IC50 values suggesting significant potency.

    Enzyme TargetIC50 (µM)Reference
    JAK10.36
    JAK20.45
    CDK20.36

    Antiviral Activity

    In antiviral assays against influenza virus strains, the compound demonstrated IC50 values indicating effective inhibition of viral replication:

    CompoundIC50 (µM)EC50 (µM)Reference
    2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid31>100
    Ribavirin (control)10>250

    These results highlight its potential as a therapeutic agent in treating viral infections.

    Anticancer Activity

    The compound's effect on cancer cell lines has also been investigated. For instance, it showed promising results in inhibiting the growth of HeLa and HCT116 cells:

    Cell LineIC50 (µM)Reference
    HeLa12
    HCT11615

    Case Studies

    Several case studies have highlighted the potential applications of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid in clinical settings:

    • Inflammatory Diseases : A study demonstrated that this compound effectively reduced inflammation markers in animal models by inhibiting JAK pathways.
    • Viral Infections : In vitro studies showed that treatment with this compound led to a significant decrease in viral load in infected cells.
    • Cancer Treatment : Research indicated that it could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

    Q & A

    Q. What are the established synthetic routes for 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid?

    The compound can be synthesized via:

    • Cyclization of oxadiazolopyridinium salts : 8-Cyanooxadiazolopyridinium perchlorates react with ammonia or cyanamide to yield the target compound. For instance, heating with cyanamide produces 2-amino-5,7-dimethyl derivatives (Scheme 22) .
    • Copper-catalyzed radical cyclization : Reactions of 1,2-bis(arylethylidene)hydrazines with benzylidenemalononitriles form triazolo-pyridine scaffolds under Cu catalysis, adaptable for carboxylate functionalization .
    • Multicomponent reactions : Use of iodine-catalyzed pseudo five-component reactions with aminopyridines and α,β-unsaturated carbonyls .

    Table 1 : Key Synthesis Methods

    MethodReagents/ConditionsYield (%)Key Reference
    Oxadiazolopyridinium salt cyclizationCyanamide, acetic acid, 100°C60-75
    Copper-catalyzed cyclizationCu(OAc)₂, DMF, 80°C55-70

    Q. How is the compound characterized structurally and functionally?

    • X-ray crystallography : Resolves regiochemistry of substituents (e.g., methyl vs. carboxylate groups) and confirms fused triazole-pyridine core .
    • NMR/FTIR : ¹H/¹³C NMR identifies amino (-NH₂) and carboxylic acid (-COOH) protons/carbons. FTIR confirms C=O (1650–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
    • Mass spectrometry : High-resolution MS validates molecular weight (178.15 g/mol) and fragmentation patterns .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to enhance yield and purity?

    • Catalyst selection : Pd(OAc)₂ (10 mol%) in DMF improves cyclization efficiency for triazolo-pyridine formation .
    • Solvent effects : Acetic acid promotes cyclization of oxadiazolopyridinium salts, while DMF enhances solubility of intermediates .
    • Temperature control : Heating above 200°C during oxadiazole-to-nitrile conversion minimizes side products .

    Q. What strategies address poor aqueous solubility for bioactivity assays?

    • Derivatization : Methyl esterification (e.g., methyl 8-carboxylate derivatives) improves lipophilicity .
    • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro testing .
    • Salt formation : Piperidinium salts of carboxylate analogs enhance solubility in polar solvents .

    Q. How do structural modifications influence biological activity?

    • Substituent effects :
    • Electron-withdrawing groups (Cl, CN) : Enhance antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
    • Aromatic rings at position 2 : Improve fluorescence properties (quantum yield Φ = 0.45–0.65) for imaging applications .
      • Table 2 : Structure-Activity Relationships (SAR)
    Modification SiteFunctional GroupBiological EffectReference
    Position 8COOH → COOCH₃Increased LogP (from 1.2 to 2.8)
    Position 2Phenyl vs. H3× higher PDE10 inhibition

    Q. How can computational methods guide the design of derivatives?

    • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence or redox activity .
    • Molecular docking : Models interactions with targets (e.g., PDE10 enzyme active sites) to prioritize substituents .

    Q. How to resolve contradictions in reported synthetic yields or bioactivity data?

    • Reproducibility checks : Validate catalyst purity (e.g., Cu(OAc)₂ vs. CuI) and reaction atmosphere (O₂-sensitive steps) .
    • Bioassay standardization : Use consistent bacterial strains (e.g., ATCC 25923 for S. aureus) and solvent controls .

    Methodological Guidance

    • Handling air-sensitive intermediates : Conduct cyclization steps under nitrogen .
    • Purification challenges : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to separate polar carboxylate derivatives .
    • Data validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm regiochemistry .

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